molecular formula C17H26N2 B5873508 1-cyclopentyl-4-(2-methylbenzyl)piperazine

1-cyclopentyl-4-(2-methylbenzyl)piperazine

Cat. No.: B5873508
M. Wt: 258.4 g/mol
InChI Key: XKOYXLLPZQPTCQ-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-(2-methylbenzyl)piperazine, commonly known as CPP, is a chemical compound that belongs to the class of piperazines. CPP has been studied extensively for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, which make it a valuable tool for studying the nervous system.

Mechanism of Action

CPP acts as a partial agonist at the serotonin 5-HT1A receptor and a full agonist at the dopamine D2 receptor. It has also been found to interact with other receptors in the brain, including the adrenergic and histaminergic receptors. The exact mechanism of action of CPP is still not fully understood, but it is believed to modulate the release of neurotransmitters in the brain.
Biochemical and Physiological Effects:
CPP has been found to have various biochemical and physiological effects, including increasing the release of dopamine and serotonin in the brain. It has also been found to increase the level of cAMP in the brain, which is a key signaling molecule involved in various cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using CPP in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a valuable tool for studying the nervous system and the effects of drugs on the brain. However, one limitation of using CPP is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are many potential future directions for research involving CPP. One area of interest is the development of new drugs that target the serotonin and dopamine receptors, which could have potential applications in the treatment of various neurological disorders. Another area of interest is the study of the long-term effects of CPP on the nervous system, which could provide valuable insights into the mechanisms of drug addiction and withdrawal.

Synthesis Methods

CPP can be synthesized using a variety of methods, including the reaction of cyclopentylmagnesium bromide with 1-(2-methylbenzyl)piperazine. Another method involves the reaction of 1-cyclopentylpiperazine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Scientific Research Applications

CPP is commonly used in scientific research as a tool to study the nervous system. It has been found to interact with various receptors in the brain, including serotonin and dopamine receptors. CPP has also been used to study the effects of drugs on the nervous system, as it can mimic the effects of certain drugs.

Properties

IUPAC Name

1-cyclopentyl-4-[(2-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-15-6-2-3-7-16(15)14-18-10-12-19(13-11-18)17-8-4-5-9-17/h2-3,6-7,17H,4-5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOYXLLPZQPTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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